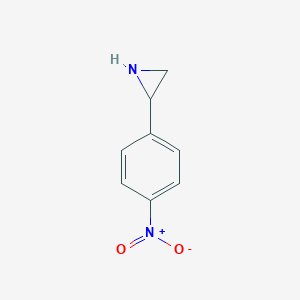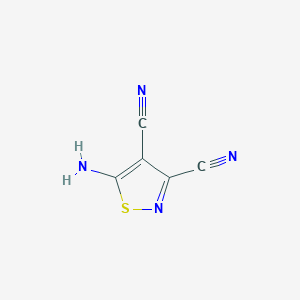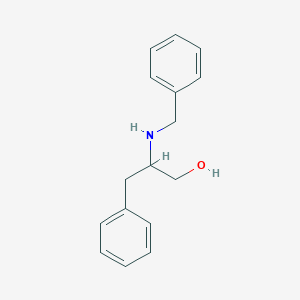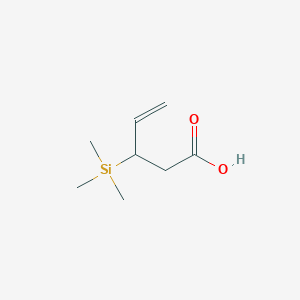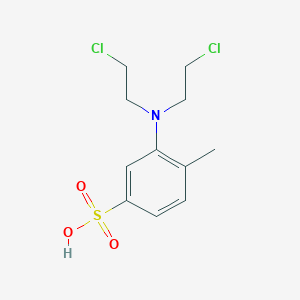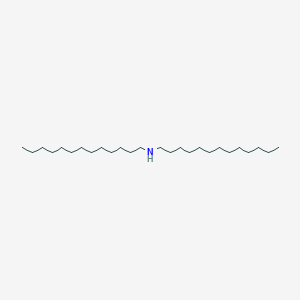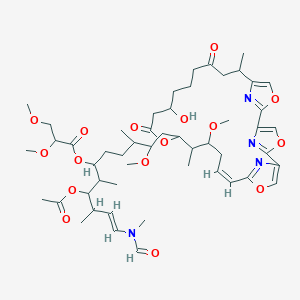
Ulapualide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ulapualide B is a natural product that is extracted from marine sponges. It has been found to possess various biological activities that make it an important compound for scientific research.
Mecanismo De Acción
The mechanism of action of ulapualide B is not fully understood. However, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Additionally, it has been found to inhibit the activity of NF-kappaB, which is a transcription factor that plays a key role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Ulapualide B has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of NF-kappaB, which reduces inflammation. Furthermore, it has been shown to have anti-microbial activity against several strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ulapualide B has several advantages for lab experiments. It is a potent compound that can be used to study the mechanisms of cancer and inflammation. Additionally, it has been found to have anti-microbial activity, which makes it an important compound for studying infectious diseases. However, ulapualide B is a complex natural product that is difficult to synthesize, which limits its availability for lab experiments.
Direcciones Futuras
There are several future directions for ulapualide B research. Firstly, more studies are needed to fully understand the mechanism of action of ulapualide B. Additionally, more research is needed to explore the potential of ulapualide B as an anti-cancer and anti-inflammatory agent. Furthermore, more studies are needed to explore the potential of ulapualide B as an anti-microbial agent. Finally, more research is needed to develop more efficient methods for the synthesis of ulapualide B.
Conclusion:
Ulapualide B is a natural product that possesses various biological activities, making it an important compound for scientific research. Its potent anti-inflammatory, anti-tumor, and anti-microbial activities make it an important compound for studying cancer, inflammation, and infectious diseases. However, its complex structure and difficult synthesis limit its availability for lab experiments. Future research should focus on exploring the potential of ulapualide B as an anti-cancer, anti-inflammatory, and anti-microbial agent, as well as developing more efficient methods for its synthesis.
Métodos De Síntesis
Ulapualide B is a complex natural product that is difficult to synthesize. However, several research groups have reported the total synthesis of ulapualide B. The most efficient and practical method involves the use of a convergent approach, which involves the synthesis of two key fragments that are then coupled together.
Aplicaciones Científicas De Investigación
Ulapualide B has been found to possess various biological activities, which make it an important compound for scientific research. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been found to be a potent inhibitor of tubulin polymerization, which makes it an important compound for cancer research.
Propiedades
Número CAS |
100045-74-7 |
|---|---|
Nombre del producto |
Ulapualide B |
Fórmula molecular |
C51H74N4O16 |
Peso molecular |
999.1 g/mol |
Nombre IUPAC |
[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |
InChI |
InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |
Clave InChI |
IRCDNHGYZIAYSJ-VYHRCCAKSA-N |
SMILES isomérico |
CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
SMILES canónico |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



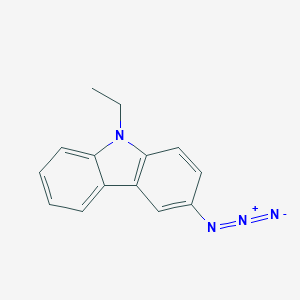

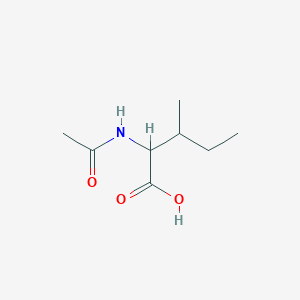
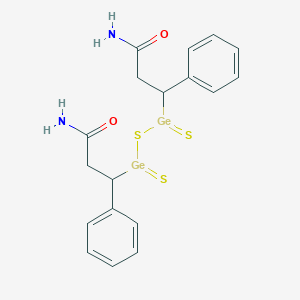
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
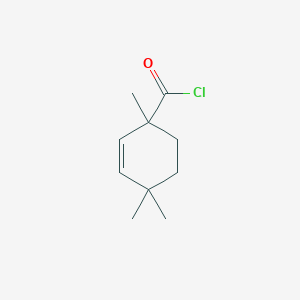
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
